molecular formula C18H31N3Sn B598455 6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine CAS No. 1204580-82-4

6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B598455
CAS RN: 1204580-82-4
M. Wt: 408.177
InChI Key: LENLQGBLVGGAMF-UHFFFAOYSA-N
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Description

6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine is a chemical compound with the molecular formula C18H31N3Sn. It has an average mass of 408.169 Da and a monoisotopic mass of 409.153992 Da . This compound is part of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle family, which has been used in various areas of drug design due to its versatility .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines, including 6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine, has been the subject of various studies. For example, one study developed four efficient one-step procedures for the synthesis of 5-phenyl-, 6-phenyl- and 7-phenyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines . Another study reported an efficient and straightforward procedure to prepare triazolo pyridine-2-carboxylate-N-oxide in continuous flow .


Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .


Chemical Reactions Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine ring system is isoelectronic with that of purines, making it a possible surrogate of the purine ring. Depending on the choice of substituents, the TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine: is utilized in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. These compounds often exhibit significant biological activities and are found in numerous natural products .

Development of Antimicrobial Agents

The triazolo[1,5-a]pyridine moiety is integral in the design of new antimicrobial agents. It’s particularly effective against multidrug-resistant pathogens, which is a growing concern in healthcare .

Cardiovascular Therapeutics

Compounds containing the triazolo[1,5-a]pyridine structure have been used in the treatment of cardiovascular disorders. Their unique properties make them suitable for developing drugs targeting these diseases .

Antidiabetic Applications

The triazolo[1,5-a]pyridine derivatives have shown promise in the treatment of type 2 diabetes. Research is ongoing to exploit these compounds for their therapeutic potential in managing blood sugar levels .

Treatment of Hyperproliferative Disorders

Research indicates that triazolo[1,5-a]pyridine compounds may be beneficial in treating hyperproliferative disorders, which include a range of conditions characterized by excessive cell growth .

Inhibitors for Enzymatic Reactions

These compounds act as inhibitors for various enzymatic reactions within the body, which is essential for developing targeted therapies for a range of diseases .

Material Science Applications

Beyond their biomedical applications, triazolo[1,5-a]pyridine derivatives are also used in material sciences, contributing to the development of new materials with specific properties .

Microwave-Mediated Synthesis

A catalyst-free, additive-free, and eco-friendly method for synthesizing triazolo[1,5-a]pyridines under microwave conditions has been established, demonstrating the compound’s versatility in synthetic chemistry .

Future Directions

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has found numerous applications in medicinal chemistry, and it is expected that this will continue to be an area of active research. Future directions may include further exploration of the TP scaffold’s versatility, the development of new synthesis methods, and the investigation of new potential therapeutic applications .

properties

IUPAC Name

tributyl([1,2,4]triazolo[1,5-a]pyridin-6-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N3.3C4H9.Sn/c1-2-4-9-6(3-1)7-5-8-9;3*1-3-4-2;/h1,3-5H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENLQGBLVGGAMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN2C(=NC=N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N3Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676724
Record name 6-(Tributylstannyl)[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1204580-82-4
Record name 6-(Tributylstannyl)[1,2,4]triazolo[1,5-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204580-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Tributylstannyl)[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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